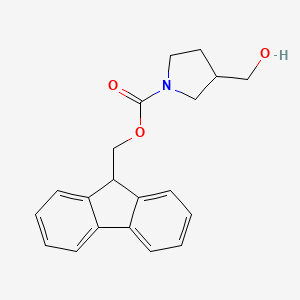

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-9-10-21(11-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDSXCNOWQCCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of 3-Hydroxypyrrolidine

The key step in the synthesis is the reaction of 3-hydroxypyrrolidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to form the carbamate-protected compound.

- Dissolve 3-hydroxypyrrolidine in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane.

- Cool the reaction mixture to 0 °C.

- Add Fmoc-Cl dropwise under inert atmosphere (e.g., nitrogen) to avoid side reactions.

- Allow the mixture to warm to room temperature and stir overnight.

- Extract the product using organic solvents (e.g., ethyl acetate).

- Wash the organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the residue by flash chromatography to isolate the pure Fmoc-protected product.

Alternative Hydrazine-Mediated Fmoc Protection

An alternative method involves the use of hydrazine or hydrazine hydrate as a reagent to facilitate the reaction with Fmoc-Cl in diethyl ether or aqueous acetonitrile mixtures.

- Hydrazine hydrate is dissolved in diethyl ether or a water/acetonitrile mixture at 0–20 °C.

- Fmoc-Cl is added dropwise while maintaining the temperature.

- The reaction mixture is stirred for 0.5 to 16 hours depending on conditions.

- The product precipitates as a white solid, which is filtered, washed with water and organic solvents, and dried.

- This method yields high purity Fmoc-protected hydrazine derivatives, applicable to related amino alcohols.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc protection in THF | 3-hydroxypyrrolidine, Fmoc-Cl, 0 °C to RT, overnight | 60–70 | Purified by flash chromatography |

| Fmoc protection with hydrazine | Hydrazine hydrate, diethyl ether, 0–20 °C, 0.5–16 h | 81–99 | High purity product, white solid |

| Extraction and purification | EtOAc washes, drying, filtration | — | Standard organic workup |

Mechanistic Insights

The Fmoc protection involves nucleophilic attack by the nitrogen of 3-hydroxypyrrolidine on the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride and forming the carbamate linkage. The hydroxymethyl group remains intact and free for further functionalization if desired.

Characterization Data

Typical characterization confirms the structure and purity of the compound:

- [^1H NMR (DMSO or CDCl3)](pplx://action/followup): Aromatic signals from the fluorenyl group appear between 7.1–7.9 ppm; methylene protons adjacent to nitrogen and hydroxyl groups appear between 3.4–5.0 ppm.

- [^13C NMR](pplx://action/followup): Signals for carbamate carbonyl (~158 ppm), aromatic carbons (120–145 ppm), and aliphatic carbons (40–70 ppm).

- Mass Spectrometry (ESI): Molecular ion peak at m/z 310 [M+H]^+ consistent with C19H19NO3.

- Melting Point: Approximately 174 °C for the pure compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fmoc-Cl in THF | 3-Hydroxypyrrolidine | Fmoc-Cl, 0 °C to RT, overnight | 60–70 | Straightforward, scalable | Requires inert atmosphere |

| Hydrazine hydrate in ether | Hydrazine hydrate + Fmoc-Cl | Diethyl ether, 0–20 °C, 0.5–16 h | 81–99 | High purity, mild conditions | Handling hydrazine requires care |

| Aqueous acetonitrile method | Hydrazine hydrate + Fmoc-Cl | Water/acetonitrile, 0 °C to RT, 3 h | 95 | Efficient precipitation | Requires solvent removal steps |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: Formation of 3-(hydroxymethyl)pyrrolidine-1-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Fmoc-hydroxymethyl-pyrrolidine serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is widely used for its stability under basic conditions, allowing for selective deprotection during synthesis.

Table 1: Comparison of Fmoc and Boc Strategies in Peptide Synthesis

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Stability | Stable under basic conditions | Sensitive to bases |

| Reaction Conditions | Mild | Harsh |

| Yield | Generally higher | Variable |

Drug Development

Research indicates that derivatives of Fmoc-hydroxymethyl-pyrrolidine exhibit potential as inhibitors in various biological pathways. For instance, compounds derived from this scaffold have shown promise in targeting specific enzymes related to cancer progression and neurodegenerative diseases.

Case Study: Inhibition of Enzyme Activity

A study demonstrated that a derivative of Fmoc-hydroxymethyl-pyrrolidine inhibited the activity of a key enzyme involved in tumor growth. The compound was tested in vitro and showed a dose-dependent inhibition, suggesting its potential as a lead compound for further development.

Bioconjugation Techniques

The hydroxymethyl group in Fmoc-hydroxymethyl-pyrrolidine allows for bioconjugation with various biomolecules, including antibodies and peptides. This property is exploited in the development of targeted drug delivery systems.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Antibody Drug Conjugates | Linking cytotoxic drugs to antibodies for targeted therapy |

| Peptide Conjugates | Enhancing the stability and efficacy of therapeutic peptides |

Material Science

In addition to biological applications, the compound has been explored for use in material science, particularly in the development of polymeric materials with specific functional properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Pyrrolidine Derivatives

a) (9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

- CAS : 948551-28-8

- Molecular Formula: C₁₉H₁₉NO₃

- Molecular Weight : 309.36 g/mol

- Key Features: Replaces the hydroxymethyl and amino groups with a single hydroxyl (-OH) at the 3-position.

- Applications : Used in peptide synthesis; the hydroxyl group enables hydrogen bonding but lacks the reactivity of hydroxymethyl.

- Availability : Actively sold (e.g., 1g for €61) with variants like (R)- and (S)-enantiomers .

b) (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

- CAS : 1380336-01-5

- Molecular Formula: C₂₂H₂₃NO₄

- Molecular Weight : 365.42 g/mol

- Key Features : Features a dimethyl group at the 4-position and a carboxylic acid (-COOH) at the 2-position.

- Applications : The carboxylic acid facilitates amide bond formation in peptide coupling, contrasting with the hydroxymethyl group’s versatility .

c) 3-Benzyl-1-Fmoc-pyrrolidine-3-carboxylic acid

Fmoc-Protected Piperidine Derivatives

a) (9H-Fluoren-9-yl)methyl 3-[(Fmoc)methoxycarbonylamino]-4-oxopiperidine-1-carboxylate

- CAS: Not explicitly listed

- Molecular Formula : C₃₃H₂₉N₂O₆ (estimated)

- Key Features: Contains a piperidine ring (6-membered) with oxo (-C=O) and Fmoc-protected amino groups.

- Applications : The larger ring size increases conformational flexibility , beneficial in macrocyclic peptides .

b) 1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid

Non-Fmoc Protected Analogues

a) (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Comparative Analysis Table

Biological Activity

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referred to as Fmoc-3-(hydroxymethyl)pyrrolidine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- IUPAC Name : (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS Number : 948551-28-8

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.37 g/mol

- Purity : ≥98% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications. The following sections detail the compound's pharmacological effects.

Antitumor Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antitumor properties. The compound has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer cells. Notably, studies have demonstrated that it can induce apoptosis in these cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis. For instance, it may inhibit key signaling pathways associated with tumor growth and survival .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment led to a significant reduction in cell viability. The IC50 values were determined through MTT assays, indicating potent cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 10 |

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

Q & A

Basic: What synthetic strategies are recommended for preparing 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate?

Answer:

The compound is synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of pyrrolidine derivatives. A typical protocol involves:

- Step 1: Activation of the hydroxymethyl group using trifluoroacetic anhydride (TFAA) or di-tert-butyl dicarbonate (Boc₂O) to enhance nucleophilicity.

- Step 2: Coupling the activated intermediate with Fmoc-Cl (Fmoc-chloroformate) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

- Step 3: Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key Validation: Confirm regioselectivity and purity using ¹H/¹³C NMR and HPLC (>98% purity threshold for peptide synthesis applications) .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

The compound exists as (R)- and (S)-enantiomers due to the hydroxymethyl stereocenter. Key approaches include:

- Chiral Auxiliaries: Use enantiopure starting materials, such as (R)- or (S)-3-hydroxypyrrolidine derivatives (CAS: 948551-28-8 for R; 215178-39-5 for S) .

- Chiral Chromatography: Separate enantiomers using a Chiralpak® AD-H column (heptane/isopropanol, 90:10) with monitored optical rotation .

- X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal diffraction (SHELXL refinement) .

Advanced: What challenges arise in crystallographic analysis of Fmoc-protected pyrrolidines?

Answer:

- Crystal Growth: Fmoc groups often hinder crystallization due to bulky aromatic moieties. Use slow vapor diffusion (e.g., DCM/pentane) at 4°C to improve crystal quality .

- Data Collection: High-resolution X-ray data (>1.0 Å) are critical for resolving hydrogen bonding networks. SHELX programs (e.g., SHELXL) are preferred for refining disordered Fmoc groups .

- Twinned Data: For twinned crystals, employ SHELXD for structure solution and Olex2 for visualization to resolve ambiguities in electron density maps .

Advanced: How does the hydroxymethyl group influence reactivity in solid-phase peptide synthesis (SPPS)?

Answer:

- Functionalization: The hydroxymethyl group can be oxidized to a carboxylic acid (using Jones reagent) for backbone modification or conjugated with resins via ester linkages .

- Stability Concerns: Under basic SPPS conditions (e.g., piperidine deprotection), ensure the hydroxymethyl group is protected (e.g., as a tert-butyldimethylsilyl ether) to prevent β-elimination .

- Side Reactions: Monitor for intramolecular cyclization (e.g., lactone formation) via LC-MS during prolonged storage or acidic cleavage steps .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability: Decomposition occurs above 150°C (TGA data). Store at –20°C in amber vials to prevent Fmoc cleavage .

- Hydrolytic Sensitivity: The carbamate bond hydrolyzes in aqueous acidic/basic conditions (half-life <24 hrs at pH <3 or >10). Use anhydrous DMF or DCM for long-term storage .

- Light Sensitivity: UV exposure accelerates degradation. Use light-protected containers and minimize ambient light during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.